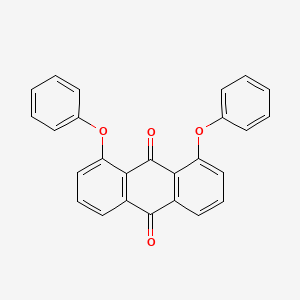

1,8-Diphenoxyanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-diphenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O4/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJYQFBOMQAMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058863 | |

| Record name | 9,10-Anthracenedione, 1,8-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-17-7 | |

| Record name | 1,8-Diphenoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diphenoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,8-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diphenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIPHENOXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6QJ6KXS4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,8 Diphenoxyanthraquinone and Analogues

Established Synthetic Pathways for 1,8-Diphenoxyanthraquinone

The primary methods for synthesizing this compound rely on the functionalization of pre-existing anthraquinone (B42736) skeletons. These routes are characterized by their use of specific, strategically substituted precursors to ensure the desired 1,8-substitution pattern.

Routes via Anthraquinone Disulfonic Acid Intermediates

A well-established and historically significant route to this compound begins with anthraquinone-1,8-disulfonic acid. prepchem.comgoogle.com This disulfonated intermediate serves as a linchpin for introducing other functional groups into the 1 and 8 positions of the anthraquinone core.

The typical synthetic sequence involves a two-step process:

Conversion to Dichloroanthraquinone : The first step is the conversion of anthraquinone-1,8-disulfonic acid into 1,8-dichloroanthraquinone (B31358). google.comscribd.com This transformation is often achieved by treating the disulfonic acid with an agent like sodium chlorate (B79027) in an acidic medium. prepchem.comgoogle.com

Phenoxylation : The resulting 1,8-dichloroanthraquinone is then reacted with a phenoxide source, typically sodium phenolate (B1203915), to yield the final product, this compound. prepchem.comgoogle.comscribd.com This step is a nucleophilic aromatic substitution where the phenoxide ion displaces the chloride ions.

This pathway is a multi-stage process but provides a reliable method for obtaining the target molecule in a technically pure form. google.com

Synthetic Approaches Involving Halogenated Anthraquinone Precursors

The use of halogenated anthraquinones as direct precursors is a cornerstone of this compound synthesis. The most common precursor is 1,8-dichloroanthraquinone, but other dihalogenated and dinitro-substituted anthraquinones can also be employed. scribd.comscribd.com

The core of this approach is a copper-catalyzed nucleophilic aromatic substitution reaction, often referred to as an Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org In this reaction, an aryl halide (the halogenated anthraquinone) couples with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgnih.gov

Key features of this synthetic approach include:

Precursors : 1,8-dichloroanthraquinone is a primary starting material. prepchem.comscribd.com Alternatively, 1,8-dinitroanthraquinone (B85473) can be used, which reacts with alkali phenolate, often in a phenol solvent, to give the desired product. scribd.comscribd.com

Reaction Conditions : Traditional Ullmann reactions require high temperatures (often over 200°C) and polar aprotic solvents like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.org The process typically involves reacting the precursor with sodium phenolate or a mixture of phenol and a strong base like potassium hydroxide (B78521). wikipedia.orgprepchem.com

Catalysis : Copper, either as a metal powder or in the form of copper salts (e.g., CuI), is essential for catalyzing the C-O bond formation. wikipedia.orgnih.gov Modern advancements have introduced soluble copper catalysts supported by ligands to improve reaction efficiency. wikipedia.org

| Precursor | Reagents | Reaction Type | Reference |

| 1,8-Dichloroanthraquinone | Sodium Phenolate, Copper Catalyst | Ullmann Condensation | prepchem.com, scribd.com |

| 1,8-Dinitroanthraquinone | Alkali Phenolate, Phenol | Nucleophilic Aromatic Substitution | scribd.com, scribd.com |

| Anthraquinone-1,8-disulfonic acid | 1. Sodium Chlorate2. Sodium Phenolate | Halogenation then Nucleophilic Substitution | prepchem.com, google.com |

Ether Cleavage and Reduction-Based Syntheses

While the primary syntheses of this compound involve forming ether bonds, the cleavage of these bonds is also a significant reaction in the chemistry of this compound. Ether cleavage is generally a challenging process due to the stability of the C-O bond, typically requiring strong acids like HI or HBr and heat. longdom.orgmasterorganicchemistry.com

In the context of this compound, ether cleavage is not a primary synthetic route to the compound itself. Instead, it is a crucial subsequent reaction. For instance, this compound is used as an intermediate in the synthesis of other important dye precursors like 4,5-dinitro-1,8-dihydroxyanthraquinone. google.comscribd.com This is achieved by first nitrating the this compound and then subjecting the nitrated product to hydrolysis (saponification), which cleaves the ether bonds to form the dihydroxy derivative. google.comscribd.com

A related concept is the reductive cleavage of alkoxy groups in the anthraquinone core, which has been developed as a method to modify these structures and access different substitution patterns. researchgate.net However, the direct synthesis of this compound via a reduction-based pathway is not a commonly cited method.

Advanced Synthetic Approaches and Mechanistic Investigations

Modern synthetic chemistry seeks to improve upon established methods by understanding reaction mechanisms in greater detail and developing more efficient, selective, and environmentally benign processes.

Detailed Mechanistic Studies of Phenoxylation Reactions

The formation of the diaryl ether linkage in this compound occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The anthraquinone core is electron-deficient due to the electron-withdrawing nature of its carbonyl groups, which facilitates attack by nucleophiles. arabjchem.org

The mechanism can proceed via two main pathways depending on the precursor:

Uncatalyzed SNAr (with dinitro precursors) : When 1,8-dinitroanthraquinone is the substrate, the highly activating nitro groups enable direct attack by the phenoxide nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the nitro group is expelled as a leaving group.

Copper-Catalyzed SNAr (Ullmann Condensation) : For less activated precursors like 1,8-dichloroanthraquinone, a copper catalyst is required. wikipedia.org The mechanism of the Ullmann condensation is complex and still debated, but a widely accepted cycle involves: organic-chemistry.org

Oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) intermediate.

Reaction with the phenoxide to form a copper complex.

Reductive elimination from this complex to form the C-O bond of the final product and regenerate the Cu(I) catalyst.

Recent studies have shown that haloanthraquinones, which are typically very resistant to substitution, can undergo facile substitution when a poly(ethyleneoxy) derivative is first used as a nucleophile, which can then be displaced by other nucleophiles. acs.org

Regioselective Synthesis Strategies for Substituted Anthraquinones

Achieving the specific 1,8-substitution pattern of this compound is a challenge of regioselectivity. The most straightforward strategy is to begin with a starting material that already possesses the desired 1,8-substitution, such as anthraquinone-1,8-disulfonic acid. scribd.comscribd.com

However, more advanced methods for controlling regioselectivity in the synthesis of anthraquinone analogues have been developed:

Directed Ortho-Metalation : This technique uses a directing group on the aromatic ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position. thieme-connect.comscilit.com This allows for the precise introduction of a functional group at a desired location, which can then be elaborated into the final product.

(Arene)chromium Tricarbonyl Complexes : Using a Cr(CO)₃ group complexed to one of the aromatic rings of an anthraquinone precursor can alter the electronic properties and steric environment of the ring system. rsc.org This can direct subsequent reactions, like lithiation, to positions that would not normally be reactive, offering an alternative route to specific regioisomers. rsc.org

Marschalk Reaction Conditions : For hydroxyanthraquinones, the regioselectivity of alkylation can be controlled by the reaction conditions. researchgate.net For example, using different bases (sodium hydroxide vs. piperidinium (B107235) acetate) can direct alkylation to different positions on the quinone core. researchgate.net

These advanced strategies provide powerful tools for the rational design and synthesis of specifically substituted anthraquinones, including analogues of this compound that would be difficult to prepare using classical methods.

Influence of Reaction Conditions and Solvents on Synthetic Outcomes

The synthesis of this compound is typically achieved through the Ullmann condensation reaction. This process involves the reaction of 1,8-dichloroanthraquinone or 1,8-dinitroanthraquinone with phenol in the presence of a base and a copper catalyst. The yield and purity of the final product are significantly influenced by several factors, including the choice of solvent, reaction temperature, the nature of the base, and the type of catalyst and any associated ligands.

Influence of Solvents:

The solvent plays a critical role in the Ullmann reaction, affecting the solubility of reactants, the reaction rate, and the selectivity. Both polar aprotic and non-polar solvents have been utilized in the synthesis of diaryl ethers.

Polar aprotic solvents such as dimethylformamide (DMF), nitrobenzene, and sulfolane (B150427) are often employed. For instance, the synthesis of 1,4-diamino-2,3-diphenoxyanthraquinone, an analogue of this compound, can be carried out in a polar aprotic solvent like sulfolane. In a patented process, the reaction of 1,4-diamino-2,3-dichloroanthraquinone (B1221424) with phenol and potassium carbonate was heated to 180°C in sulfolane.

Non-polar solvents like o-dichlorobenzene, toluene (B28343), and xylene have also been used. The choice between polar and non-polar solvents can have a marked impact on the reaction outcome. For example, in the synthesis of a related compound, 1,4-dinitro-2,3-diphenoxyanthraquinone, using o-dichlorobenzene at 194°C for 5 hours was found to be effective. In some Ullmann-type O-arylation reactions, non-polar solvents such as toluene or o-xylene (B151617) have been shown to be more effective than more polar solvents like N-methyl-2-pyrrolidone (NMP).

The selection of the solvent is often a balance between achieving good reaction kinetics and managing practical aspects like cost and ease of removal.

Influence of Reaction Temperature:

Influence of Catalysts and Bases:

Copper-based catalysts are fundamental to the Ullmann reaction. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly used. The catalyst's effectiveness can be enhanced by the use of ligands, which can increase the solubility of the copper species and facilitate the catalytic cycle.

The choice of base is also critical. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4). The strength and solubility of the base can affect the reaction rate and yield. In the synthesis of 1,4-diamino-2,3-diphenoxyanthraquinone, potassium carbonate was used as the acid binder.

Table 1: Overview of Reaction Conditions for Analogous Anthraquinone Syntheses

| Precursor | Reagents | Solvent | Temperature (°C) | Catalyst/Base | Product |

| 1,4-Diamino-2,3-dichloroanthraquinone | Phenol | Sulfolane | 180 | Potassium Carbonate | 1,4-Diamino-2,3-diphenoxyanthraquinone |

| 1,4-Dinitro-2,3-dichloroanthraquinone | Sodium Phenolate | o-Dichlorobenzene | 194 | - | 1,4-Dinitro-2,3-diphenoxyanthraquinone |

Chemical Transformations and Derivatization Chemistry of 1,8 Diphenoxyanthraquinone

Nitration Reactions and Formation of Dinitroanthraquinone Derivatives

Nitration of 1,8-diphenoxyanthraquinone is a critical step in the synthesis of various dye intermediates. This electrophilic substitution reaction typically involves treating the parent compound with a mixture of concentrated nitric and sulfuric acids. evitachem.com The reaction conditions, such as temperature and the ratio of nitrating agents, are carefully controlled to achieve the desired dinitro-substituted product. evitachem.com The primary product of this reaction is 1,8-diphenoxy-4,5-dinitroanthraquinone.

This dinitrated intermediate is often not isolated but is directly used in subsequent reactions, such as saponification, to yield other valuable compounds. google.comprepchem.com The nitration process is a foundational step for creating more complex anthraquinone (B42736) derivatives with specific chromophoric and auxochromic properties.

Saponification and Generation of Dihydroxyanthraquinone Compounds

Following nitration, the resulting 1,8-diphenoxy-4,5-dinitroanthraquinone is subjected to saponification, a hydrolysis reaction carried out under alkaline conditions. evitachem.comchemicalbook.com This process cleaves the ether linkages, removing the phenoxy groups and replacing them with hydroxyl groups to form 4,5-dinitro-1,8-dihydroxyanthraquinone. google.comprepchem.com

The term "saponification" in this context refers to the base-catalyzed hydrolysis of the ether bonds. iitk.ac.inbyjus.com The reaction is typically performed by heating the dinitrated compound with a strong base like sodium hydroxide (B78521) or potassium hydroxide. iitk.ac.in The resulting dihydroxyanthraquinone derivative is a key precursor for various dyes.

A similar saponification process can be applied to other substituted diphenoxyanthraquinones. For instance, the alkaline hydrolysis of 1,5-diphenoxyanthraquinone, after nitration, yields 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595). scribd.com

Diversification through Functional Group Modification

The dinitro-dihydroxyanthraquinone compounds serve as versatile platforms for further chemical modifications, enabling the introduction of a wide range of functional groups and the synthesis of complex derivatives, including polymers.

The nitro groups on the anthraquinone core are readily reduced to amino groups, significantly expanding the range of possible derivatives. This reduction is typically achieved using reducing agents like sodium sulfide (B99878). For example, the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone with sodium sulfide yields 1,5-diamino-4,8-dihydroxyanthraquinone. chemicalbook.com

These amino-substituted anthraquinones are valuable as building blocks for more complex dye structures and other functional materials. The presence of both hydroxyl and amino groups allows for a variety of subsequent reactions, leading to a diverse array of colored compounds.

The functional groups on the anthraquinone core, particularly hydroxyl and amino groups, can be utilized to incorporate the anthraquinone moiety into polymeric structures. While specific examples of polymerization starting directly from this compound derivatives are not extensively detailed in the provided context, the general principles of polymer chemistry suggest that di-functional anthraquinone monomers can undergo polymerization reactions.

For instance, dihydroxyanthraquinone derivatives can potentially be used as monomers in condensation polymerization with other suitable co-monomers to form polyesters or polyethers. Similarly, diaminoanthraquinone derivatives could be used to synthesize polyamides or polyimides. These polymeric materials incorporating the anthraquinone chromophore are of interest for applications in specialty plastics, high-performance dyes, and functional materials.

Structure-Reactivity Relationship Studies in this compound Transformations

The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric effects of the substituents on the anthraquinone nucleus. The positions of the phenoxy groups at the 1 and 8 positions influence the regioselectivity of subsequent reactions like nitration.

The electron-withdrawing nature of the anthraquinone core deactivates the aromatic rings towards electrophilic substitution. However, the phenoxy groups, being ortho- and para-directing, activate specific positions for substitution. In the case of this compound, nitration occurs at the 4 and 5 positions, which are para to the phenoxy groups.

The subsequent saponification of the dinitrated compound is facilitated by the presence of the strongly electron-withdrawing nitro groups, which make the ether linkages more susceptible to nucleophilic attack by hydroxide ions.

The introduction of further substituents, such as amino groups, alters the electronic properties of the anthraquinone system, which in turn affects its color and reactivity in further chemical transformations. Understanding these structure-reactivity relationships is crucial for the rational design and synthesis of new anthraquinone-based dyes and functional materials with desired properties.

Advanced Characterization and Spectroscopic Analysis of 1,8 Diphenoxyanthraquinone and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools in the field of chemistry for elucidating the structure and properties of molecules. By interacting with electromagnetic radiation, molecules reveal a wealth of information about their electronic transitions, vibrational modes, and the arrangement of their constituent atoms. For a molecule as complex as 1,8-diphenoxyanthraquinone, a multi-faceted spectroscopic approach is necessary for a thorough analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule. The UV-Vis spectrum of anthraquinone (B42736) and its derivatives is characterized by several absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The core anthraquinone structure typically displays intense absorption bands in the UV region and weaker bands extending into the visible region. nih.gov

The introduction of substituents onto the anthraquinone skeleton significantly influences the position and intensity of these absorption bands. semanticscholar.org Auxochromic groups, such as the phenoxy group in this compound, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). The phenoxy group, being an electron-donating group, is expected to cause a bathochromic shift in the absorption bands of the anthraquinone core due to the extension of the conjugated system. This shift is a result of the interaction between the lone pair of electrons on the oxygen atom of the phenoxy group and the π-electron system of the anthraquinone nucleus.

For comparison, the electronic absorption spectrum of the related compound 1,8-dihydroxyanthraquinone shows distinct absorption bands. The nature of the solvent can also play a role in the position of the absorption bands, with polar solvents often causing further shifts due to interactions with the solute molecule. nih.gov Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental data and aid in the assignment of electronic transitions. nih.gov

Table 1: Predicted UV-Vis Absorption Maxima for Selected Anthraquinone Derivatives

| Compound | Predicted λmax (nm) | Transition Type |

| Anthraquinone | ~320-330 | π → π |

| 1,8-Dihydroxyanthraquinone | ~430 | n → π |

| This compound | Expected > 330 | π → π* |

Note: The λmax for this compound is an expected value based on the effect of phenoxy substituents on the anthraquinone chromophore.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an anthraquinone derivative is typically complex, with characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. nih.gov

The most prominent features in the IR spectrum of this compound are expected to be the strong absorption bands associated with the carbonyl (C=O) groups of the quinone system. In unsubstituted anthraquinone, these stretching vibrations appear in the region of 1670-1680 cm⁻¹. nih.gov The presence of electron-donating phenoxy groups at the 1 and 8 positions can influence the electronic environment of the carbonyl groups, potentially leading to a slight shift in their vibrational frequencies.

Additionally, the spectrum will exhibit bands corresponding to the C-O-C stretching of the ether linkages, typically found in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. nih.gov The unique pattern of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. researchgate.net

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | ~1670 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1050 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment, connectivity, and spatial arrangement of atoms in this compound.

In the ¹H NMR spectrum, the protons of the anthraquinone core and the phenoxy groups will give rise to distinct signals. The symmetry of the 1,8-disubstituted anthraquinone will simplify the spectrum. The protons on the anthraquinone skeleton are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two phenoxy groups will also resonate in the aromatic region, and their chemical shifts will be influenced by the electronic effects of the anthraquinone core. For comparison, in 1,8-dihydroxyanthraquinone, the hydroxyl protons are highly deshielded and appear at a very low field (around δ 12.0 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygens. chemicalbook.com

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The carbonyl carbons of the quinone are highly deshielded and will appear at the downfield end of the spectrum (around δ 180-190 ppm). The carbons of the aromatic rings will resonate in the typical range of δ 110-160 ppm. The carbon atoms directly attached to the oxygen of the phenoxy groups (ipso-carbons) will have their chemical shifts significantly influenced by the ether linkage. Data from related compounds, such as 1,8-dimethoxyanthraquinone, can provide a basis for predicting the chemical shifts in this compound. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C9, C10 (Carbonyl) | 180 - 190 |

| C1, C8 (Attached to Phenoxy) | 150 - 160 |

| Aromatic Carbons | 110 - 140 |

Note: These are predicted values based on known substituent effects on the anthraquinone core.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₆H₁₆O₄, the expected monoisotopic mass is approximately 392.10 g/mol . uni.lu

Under electron ionization (EI), anthraquinone and its derivatives typically undergo characteristic fragmentation pathways. A common fragmentation pattern is the successive loss of two molecules of carbon monoxide (CO), leading to the formation of stable fragment ions. chemicalbook.com The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 392.

The fragmentation of the phenoxy substituents can also provide valuable structural information. Cleavage of the ether bond can lead to the formation of a phenoxy radical (C₆H₅O•) and a corresponding anthraquinone cation, or the loss of a phenol (B47542) molecule (C₆H₅OH). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental composition. researchgate.net

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 392 | Molecular Ion |

| [M-CO]⁺ | 364 | Loss of one CO molecule |

| [M-2CO]⁺ | 336 | Loss of two CO molecules |

| [M-C₆H₅O]⁺ | 299 | Loss of a phenoxy radical |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

Raman spectroscopy, a vibrational spectroscopy technique, is complementary to infrared spectroscopy and provides valuable information about the molecular structure of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum arises from the inelastic scattering of monochromatic light.

For anthraquinone derivatives, the Raman spectrum is characterized by strong bands corresponding to the stretching vibrations of the C=O and C=C bonds within the aromatic rings. nih.gov The symmetric nature of the 1,8-disubstitution pattern in this compound is expected to give rise to particularly strong and well-defined Raman signals for the symmetric vibrational modes of the molecule.

Theoretical calculations, particularly using time-dependent density functional theory (TDDFT), have been shown to accurately predict the Raman spectra of anthraquinones, aiding in the assignment of the observed vibrational modes. researchgate.net The Raman spectrum can also be used to study the effects of intermolecular interactions and the crystalline environment on the vibrational modes of the molecule.

Table 5: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Symmetric Carbonyl (C=O) Stretch | ~1670 |

| Aromatic Ring Breathing Modes | 1600 - 1500 |

| C-O-C Symmetric Stretch | ~1000 |

X-ray Crystallographic Analysis of Related Anthraquinone Systems

For instance, the crystal structure of a co-crystal of 1,8-dihydroxyanthracene-9,10-dione reveals an essentially planar molecule with strong intramolecular hydrogen bonds between the hydroxyl and carbonyl groups. nih.gov In other substituted anthraquinones, the planarity of the anthraquinone core can be slightly distorted depending on the nature and size of the substituents. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

No dedicated ab initio or DFT studies detailing the electronic structure of 1,8-diphenoxyanthraquinone were identified. Such studies for other anthraquinone (B42736) derivatives often focus on calculating properties like HOMO-LUMO energy gaps, electron density distribution, and molecular orbital shapes to understand their electronic behavior, but this specific data is absent for the target molecule.

Modeling of Reaction Pathways and Energetics

There is no available research on the modeling of reaction pathways or the calculation of reaction energetics involving this compound. This type of investigation would typically involve computational methods to determine transition states and activation energies for potential chemical transformations, providing insight into the compound's reactivity and stability.

Molecular Dynamics Simulations and Intermolecular Interactions

No published molecular dynamics simulations for this compound were found. These simulations are crucial for understanding how the molecule behaves in a condensed phase, revealing information about its conformational dynamics, solvation, and the nature of its intermolecular forces, such as van der Waals interactions and potential hydrogen bonding.

Theoretical Prediction of Optical and Electronic Properties

Specific theoretical predictions for the optical and electronic properties of this compound are not present in the current body of scientific literature. While methods like Time-Dependent DFT (TD-DFT) are commonly used to predict UV-Vis absorption spectra and other optical characteristics for related dye molecules, these calculations have not been reported for this compound.

Research Applications in Advanced Materials Science

Development of Luminescent Materials

The anthraquinone (B42736) scaffold is a known chromophore, and its photophysical properties can be finely tuned by substitution. While anthracene (B1667546) itself is highly fluorescent, the introduction of carbonyl groups to form the quinone structure often quenches this fluorescence. mdpi.com However, functionalization of the anthraquinone ring can modify its electronic transitions and, in some cases, induce luminescence.

Research into closely related 1,8-disubstituted anthraquinones provides insight into this potential. For instance, 1,8-dihydroxyanthraquinone has been shown to exhibit dual excitation and emission spectra in n-octane at low temperatures. scilit.com This phenomenon is attributed to an excited-state intramolecular proton transfer (ESIPT) process occurring between the adjacent hydroxyl and carbonyl groups. scilit.com The substitution of hydroxyl groups with phenoxy groups in 1,8-diphenoxyanthraquinone eliminates the possibility of ESIPT. However, the bulky, electron-rich phenoxy groups are expected to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its absorption and emission characteristics. These substitutions can suppress intermolecular interactions due to steric hindrance, which in some anthracene derivatives, enhances fluorescence emission. mdpi.com Further investigation into the specific photophysical properties, such as fluorescence quantum yield and emission wavelengths, of this compound is necessary to fully characterize its potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors.

Photoinitiators for Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations to initiate polymerization. nih.gov These initiators are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage to form radicals, while Type II photoinitiators undergo a bimolecular reaction with a co-initiator or synergist (often a tertiary amine) to generate radicals through hydrogen abstraction or electron transfer. nih.gov

Anthraquinone and its derivatives are known to function as Type II photosensitizers. nih.gov Upon photoexcitation, the anthraquinone derivative transitions to an excited triplet state. This excited molecule can then abstract a hydrogen atom from a synergist, creating an initiating radical from the synergist molecule and a ketyl radical from the quinone. nih.gov

Studies have specifically highlighted the effectiveness of 1,8-disubstituted anthraquinones in this role. Research on various dihydroxyanthraquinone isomers demonstrated that 1,8-dihydroxyanthraquinone (18-DHAQ), when combined with additives like an iodonium (B1229267) salt or a tertiary amine, exhibits the highest photoinitiating ability for both free radical and cationic photopolymerization under blue LED light. researchgate.net The superior performance of the 1,8-isomer illustrates that the substituent positions on the anthraquinone core play a critical role in its photoinitiating efficiency. researchgate.net Given this precedent, this compound is a strong candidate for use as a Type II photoinitiator, leveraging the same core structure and light-absorbing properties to initiate polymerization upon irradiation.

Integration into Hybrid Material Systems

Hybrid materials, which combine different classes of materials (e.g., organic and inorganic), are designed to achieve properties that are superior to those of the individual components. The incorporation of functional organic molecules like anthraquinone derivatives into polymer matrices can create advanced composites with unique characteristics.

Research has been conducted on creating hybrid polymer composites by incorporating commercial anthraquinone dyes (C.I. Solvent Yellow 163 and C.I. Solvent Red 207) into an ethylene-propylene (EPM) polymer matrix, sometimes in combination with the natural dye quercetin. researchgate.netmdpi.com These studies aimed to develop materials for applications such as "intelligent packaging." The findings indicated that the combination of synthetic anthraquinone dyes and natural dyes could enhance the thermal stability of the polymer products. researchgate.net Furthermore, the composites showed potential for use as aging indicators, as their color changed upon exposure to simulated atmospheric conditions, signaling the onset of material degradation. researchgate.net Some of the hybrid composites also exhibited notable fungistatic activity against species like Candida albicans and Aspergillus niger. researchgate.net As a stable, colored anthraquinone derivative, this compound could be similarly integrated into various polymer systems to develop functional hybrid materials for packaging, sensing, or antimicrobial applications.

Electrochemical Applications of Anthraquinone Derivatives for Energy Storage

Anthraquinone derivatives are highly promising candidates for large-scale energy storage, particularly as the active material in aqueous redox flow batteries (RFBs). rsc.org Their utility stems from their ability to undergo fast and reversible two-electron, two-proton redox reactions. acs.org The electrochemical properties, including the redox potential, can be systematically tuned by modifying the substituents on the anthraquinone core. acs.orgnih.gov

The 1,8-substitution pattern has proven particularly effective for this application. 1,8-dihydroxyanthraquinone (1,8-DHAQ) has been identified through computational screening and validated by electrochemical measurements as having excellent electrochemical activity for RFBs. bit.edu.cn Its sulfonated derivative, 1,8-dihydroxyanthraquinone-2,7-disulfonic acid, has also been synthesized and characterized for its battery performance. acs.org

To overcome solubility limitations, researchers have synthesized a 1,8-disubstituted anthraquinone with triethylene glycol side chains, namely 1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione. This molecule is completely miscible in water at any pH and, when used in a negolyte at a high concentration of 1.5 M, demonstrated a volumetric capacity of 80.4 Ah/L, which was the highest reported for an aqueous organic negolyte at the time. harvard.edu These results underscore the immense potential of the 1,8-disubstituted anthraquinone scaffold for creating high-performance, low-cost, and stable energy storage systems. The phenoxy groups of this compound would likewise influence its redox potential and solubility, making it a candidate for non-aqueous RFB systems.

| Compound | Abbreviation | Redox Potential (V vs. SHE) | Application Context | Reference |

|---|---|---|---|---|

| Anthraquinone-2-sulfonic acid | AQS | -0.46 V | Aqueous Redox Flow Battery | frontiersin.org |

| 1,8-Dihydroxyanthraquinone | 1,8-DHAQ | -0.56 V (in 1M KOH) | Aqueous Redox Flow Battery | rsc.org |

| 1,8-bis(PEG)anthracene-9,10-dione | AQ-1,8-3E-OH | pH-dependent | Aqueous Redox Flow Battery | harvard.edu |

| Unsubstituted Anthraquinone | AQ | -0.684 V | Cyclic Voltammetry Study | nih.gov |

Precursor Role in the Construction of Complex Heterocyclic Systems

The anthraquinone skeleton serves as a rigid and functionalizable building block in organic synthesis. The 1- and 8-positions are particularly important, as they can be readily substituted to construct more complex molecular architectures. The synthesis of this compound itself exemplifies this, as it is prepared via the nucleophilic aromatic substitution of a leaving group (such as chloro or nitro) from 1,8-dichloroanthraquinone (B31358) or 1,8-dinitroanthraquinone (B85473) by an alkali phenolate (B1203915). chemicalbook.com

This reactivity makes 1,8-disubstituted anthraquinones valuable precursors for creating elaborate heterocyclic and macrocyclic systems. For example, 1,8-dihydroxyanthraquinone has been used as the rigid chromogenic component in the synthesis of N3O3 macrocyclic compounds. rawdatalibrary.netresearchgate.net In these structures, the anthraquinone unit is linked to flexible polyamine chains to create a cavity capable of recognizing and binding ions. rawdatalibrary.net The inherent optical properties of the anthraquinone core allow these macrocycles to function as chemosensors, where ion binding leads to a detectable change in color or fluorescence. researchgate.net The ability to use 1,8-disubstituted anthraquinones as a scaffold for building larger, functional molecules is a key area of research with applications in supramolecular chemistry, sensing, and the synthesis of complex natural products. nih.gov

Biological and Pharmaceutical Research of Anthraquinone Derivatives

Investigations into Antineoplastic Activity of Anthraquinone (B42736) Derivatives

There is no available scientific literature detailing the antineoplastic (anti-cancer) activity of 1,8-Diphenoxyanthraquinone. Research in this area for the broader anthraquinone class is extensive, but these findings cannot be attributed to the specific phenoxy-substituted derivative.

Mechanistic Studies of Cytotoxicity (Apoptosis and Necrosis Induction)

No studies were found that investigated the cytotoxic effects of this compound, including its potential to induce programmed cell death (apoptosis) or necrosis in cancer cells.

Analysis of Interactions with DNA Replication and Cell Cycle Progression

The impact of this compound on DNA replication and the progression of the cell cycle in cancerous cells has not been documented in the reviewed literature. While other anthraquinones are known to interfere with these processes, this specific action has not been researched for this compound.

Modulation of Reactive Oxygen Species Levels and Oxidative Stress

There is no available data on whether this compound can modulate levels of reactive oxygen species (ROS) or induce oxidative stress in cells, a common mechanism of action for some anticancer compounds.

Influence on Oncogenic Signaling Pathways

The effect of this compound on signaling pathways that are critical for cancer development and progression (oncogenic signaling pathways) has not been a subject of published research.

Sensitizing Properties of Anthraquinone Derivatives in Combination Therapies

No research could be found that explores the potential of this compound to enhance the efficacy of other cancer therapies when used in combination.

Exploration in Biomarker Identification and Diagnostic Research

There is no indication in the scientific literature that this compound has been investigated for its potential use in biomarker identification or in diagnostic research for any disease.

Antibacterial Research Applications of Anthraquinone Derivatives

The antibacterial potential of the broader anthraquinone class of compounds is a subject of ongoing scientific inquiry. Anthraquinones, as a general structural class, have been noted for a range of biological activities, including antibacterial action. However, specific research into the antibacterial properties of the derivative This compound is not extensively documented in publicly available scientific literature.

While chemical suppliers list this compound and historical documents from the United States International Trade Commission mention its production, detailed studies focusing on its efficacy against various bacterial strains are not readily found. usitc.govarchive.orgusitc.gov Consequently, there is a notable absence of data regarding its mechanisms of antibacterial action, spectrum of activity, or minimum inhibitory concentrations (MICs) against common pathogens.

Interactive Data Table: Research Findings on the Antibacterial Activity of this compound

No published data is available to populate this table.

| Bacterial Strain | Test Method | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Research Focus |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The lack of specific research into the antibacterial applications of this compound means that there are no detailed findings to report on its potential use in this area. It is primarily recognized as a chemical intermediate, for instance in the synthesis of dyes. epa.gov Further investigation would be required to ascertain whether this compound possesses any intrinsic antibacterial properties worthy of pharmaceutical or biological research.

Academic Perspectives on Industrial Processes and Patent Literature

Academic Contributions to Optimized Synthetic Processes for Anthraquinone (B42736) Derivatives

The synthesis of anthraquinone derivatives, a cornerstone of the dye and pigment industry, has been a subject of extensive academic research aimed at optimizing industrial processes. A key reaction in the synthesis of aryl ether derivatives of anthraquinone, such as 1,8-diphenoxyanthraquinone, is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction has been a focal point of academic studies to improve efficiency and sustainability. meghmaniglobal.comcopyright.comekb.eg

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 210°C), polar, high-boiling point solvents like N-methylpyrrolidone or nitrobenzene (B124822), and stoichiometric amounts of copper. meghmaniglobal.com Academic research has focused on mitigating these challenges through the development of more efficient catalytic systems. Studies have shown that the addition of ligands such as diamines, amino alcohols, and diketones can render the reaction truly catalytic, allowing for significantly lower copper concentrations (as low as 1 mol%) and milder reaction temperatures. rsc.org

Mechanistic investigations have been crucial in this optimization. While the precise mechanism of the Ullmann reaction is still a subject of debate, it is generally accepted that Cu(I) is the primary catalytic species. rsc.org Proposed mechanisms include oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. Other proposed pathways involve single electron transfer (SET) or iodine atom transfer (IAT) mechanisms. rsc.org A deeper understanding of these mechanisms allows for the rational design of catalysts and reaction conditions to improve yield and selectivity.

For the synthesis of phenoxy-substituted anthraquinones, academic research has explored various starting materials and catalyst systems. For instance, German patent DE1284543B describes a process for preparing 1-amino-2-phenoxy-4-p-toluolsulfonamido-anthraquinone by reacting 1-amino-2,4-dibromo-anthraquinone with phenol (B47542) in the presence of potassium acetate (B1210297) and copper acetate. nih.gov While not directly for this compound, this patent highlights the industrial application of Ullmann-type reactions for introducing phenoxy groups onto the anthraquinone core.

Recent academic efforts have also focused on developing more environmentally friendly synthetic routes. This includes the use of water as a solvent, which is a significant improvement over traditional organic solvents. For example, a one-pot synthesis of anthraquinone derivatives has been developed using alum (KAl(SO4)2·12H2O) as a catalyst in an aqueous medium at ambient temperature. wellspring.com Furthermore, microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times, often from hours to minutes, as demonstrated in the copper-catalyzed Ullmann coupling of bromaminic acid with amines. nih.gov

The table below summarizes key academic contributions to the optimization of synthetic processes for anthraquinone derivatives, with a focus on reactions relevant to the formation of aryl ether linkages.

| Reaction Type | Key Academic Contributions | Optimized Conditions |

| Ullmann Condensation | Development of ligand-assisted copper catalysts | Lower catalyst loading (catalytic amounts), milder temperatures |

| Mechanistic studies to elucidate the role of Cu(I) and potential reaction pathways | Rational catalyst and ligand design for improved efficiency | |

| Use of microwave irradiation | Significantly reduced reaction times (minutes vs. hours) | |

| Exploration of green solvents | Use of water as a reaction medium |

Role of Patent Information in Guiding Chemical Research and Development

Patent literature serves as a critical and often underutilized resource for guiding chemical research and development, particularly in a mature field like anthraquinone chemistry. Patents not only protect intellectual property but also provide a vast repository of technical information that can inform strategic R&D decisions, prevent duplication of effort, and inspire new avenues of innovation.

A comprehensive analysis of the patent landscape can reveal trends in technological development, identify key players in the field, and highlight areas of innovation. For instance, a review of anthraquinone patents from 2005 to 2014 in the pharmaceutical sector demonstrated a focus on developing new anticancer, antibacterial, and anti-inflammatory agents. wikipedia.orgnanobioletters.com This type of analysis allows companies to assess the novelty of their own research and identify potential white spaces for new inventions.

In the context of anthraquinone dyes and pigments, patent literature provides detailed information on synthetic routes, reaction conditions, and the composition of novel colorants. This information can be invaluable for researchers looking to develop new dyes with improved properties, such as enhanced lightfastness, thermal stability, or specific application profiles. For example, a Russian patent describes novel anthraquinone dyes suitable for creating color filters for liquid crystal displays (LCDs), indicating a research direction towards high-performance materials for electronic applications. nih.gov Similarly, a US patent details the synthesis of anthraquinone vat dyes with good fastness properties on cotton, providing insights into the development of colorants for specific textile applications. researchgate.net

Case studies from the chemical industry underscore the importance of leveraging patent information. Sun Chemical, a leading producer of inks and pigments, utilizes patent databases to support its R&D and intellectual property strategy. By facilitating access to patent literature, the company can accelerate research, avoid infringing on existing patents, and protect its own innovations. copyright.com This proactive approach to patent analysis is crucial for maintaining a competitive edge in the market.

Furthermore, patent information can guide the development of more sustainable and efficient manufacturing processes. By studying patents for existing processes, researchers can identify opportunities for improvement, such as replacing hazardous reagents, reducing waste, or lowering energy consumption. For example, a Chinese patent describes a method for synthesizing anthraquinone dyes that aims to achieve nearly 100% conversion of the starting material, thereby reducing by-products and wastewater pollution. google.com

The strategic use of patent information can be summarized in the following table:

| Role of Patent Information | Application in Anthraquinone R&D |

| Identify Technological Trends | Analyzing patent filings to understand the evolution of anthraquinone dye and pigment technology. |

| Assess Novelty and Patentability | Conducting prior art searches to ensure the novelty of new inventions and avoid infringement. |

| Guide Synthetic Strategy | Utilizing detailed synthetic procedures from patents to inform the development of new compounds and processes. |

| Identify "White Spaces" for Innovation | Analyzing the patent landscape to find underexplored areas for new research and product development. |

| Inform on Competitor Activities | Monitoring patent filings of competitors to understand their R&D focus and strategic direction. |

Research Directions in Anthraquinone Dye and Pigment Chemistry

The field of anthraquinone dye and pigment chemistry continues to evolve, driven by the demand for high-performance materials, sustainable processes, and novel applications. Current research is focused on several key areas that promise to shape the future of this important class of colorants.

A significant research direction is the development of functional anthraquinone dyes and pigments . These are no longer simply colorants but are designed to impart specific functionalities to the materials they are incorporated into. One promising area is in the field of smart textiles , where chromic dyes that change color in response to external stimuli such as temperature (thermochromic), light (photochromic), or pH (halochromic) are being investigated. ekb.egnanobioletters.com Such textiles have potential applications in fashion, safety wear, and medical monitoring. meghmaniglobal.comresearchgate.net For instance, pH-sensitive dyes could be used in wound dressings to indicate the status of the healing process.

Another area of intense research is the synthesis of anthraquinone derivatives for optoelectronic applications . This includes the development of near-infrared (NIR) absorbing dyes, which are crucial for technologies such as thermal imaging, telecommunications, and photodynamic therapy. nih.govmdpi.comnih.govscilit.comgoogle.com Academic and industrial research is focused on designing novel anthraquinone structures with strong absorption in the NIR region, as well as high photostability. Additionally, anthraquinone derivatives are being explored as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic batteries. rsc.orgrsc.org

Sustainability is a major driver of current research in anthraquinone chemistry. There is a strong emphasis on developing bio-based anthraquinone pigments as an alternative to synthetic dyes derived from petrochemicals. beilstein-journals.org This involves exploring the production of anthraquinones from renewable resources and through biotechnological processes such as microbial fermentation. researchgate.netrsc.org The goal is to create colorants with a lower environmental footprint without compromising on performance.

Furthermore, research is ongoing to improve the performance of traditional anthraquinone pigments. This includes developing high-performance pigments with exceptional lightfastness, heat stability, and chemical resistance for demanding applications in automotive coatings, plastics, and electronics. thepatentscientist.com Innovations in pigment synthesis and finishing processes are aimed at controlling particle size and morphology to optimize color strength and durability.

The following table outlines the key research directions in anthraquinone dye and pigment chemistry:

| Research Direction | Focus Areas | Potential Applications |

| Functional Dyes and Pigments | Chromic Dyes (Thermo-, Photo-, Halo-) | Smart textiles, sensors, intelligent packaging rsc.orgmdpi.com |

| Near-Infrared (NIR) Absorbing Dyes | Thermal imaging, photodynamic therapy, optical data storage | |

| Dyes for Optoelectronics | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic batteries | |

| Sustainable Colorants | Bio-based Anthraquinone Pigments | Dyes and pigments from renewable resources, microbial fermentation |

| Greener Synthetic Processes | Use of non-toxic solvents and catalysts, waste reduction | |

| High-Performance Pigments | Enhanced Durability | Automotive coatings, high-performance plastics, specialty inks |

| Novel Chromophores | Expanding the color gamut and improving color strength |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,8-diphenoxyanthraquinone derivatives, and how do reaction conditions influence yields?

- Methodology : Derivatives of 1,8-dihydroxyanthraquinone (a structural analog) are synthesized via nucleophilic substitution or alkylation. For example:

- Alkylation : React 1,8-dihydroxyanthraquinone with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using K₂CO₃ as a base. This method avoids complex chromatographic separations and achieves high yields (~80%) in four steps .

- Methoxylation : Use selective methoxylation under controlled pH (7–9) and temperature (60–80°C) to prevent over-substitution .

- Key Variables : Solvent polarity, base strength, and reaction time critically affect regioselectivity. Polar aprotic solvents (e.g., DMF) enhance reactivity, while prolonged heating may lead to side products like dimerized anthraquinones .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Primary Methods :

- ¹H/¹³C NMR : Assign hydroxyl and phenoxy substituents using chemical shifts (e.g., hydroxyl protons at δ 12–13 ppm in DMSO-d₆) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1670 cm⁻¹ and aromatic C–O bonds at ~1250 cm⁻¹ .

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding networks, critical for polymorph identification .

Q. How can purification challenges for anthraquinone derivatives be mitigated?

- Strategies :

- Use recrystallization with mixed solvents (e.g., ethanol/water) to isolate high-purity crystals.

- Avoid silica gel chromatography for polar derivatives due to strong adsorption; instead, employ size-exclusion chromatography or preparative HPLC .

Advanced Research Questions

Q. How do polymorphic forms of 1,8-dihydroxyanthraquinone derivatives influence their chemical reactivity and biological activity?

- Key Findings :

- Polymorph Stability : Five polymorphs of 1,8-dihydroxyanthraquinone exhibit distinct hydrogen-bonding patterns. Form 1 (P4₁/P4₃) is thermodynamically stable, confirmed by competitive solubility tests .

- Reactivity Differences : Polymorphs with weaker intermolecular interactions (e.g., Form 3, P1) show higher susceptibility to oxidation, altering redox potentials by ~50 mV .

- Analytical Tools : Hirshfeld surface analysis and density functional theory (DFT) calculations quantify intermolecular interactions and predict stability .

Q. What contradictions exist in reported mutagenicity data for anthraquinone derivatives, and how can experimental design resolve them?

- Contradictions :

- Ames Test Variability : Some studies report anthraquinones as non-mutagenic (e.g., Liberman et al., 1982), while others detect mutagenicity in TA102 strains (e.g., Chesis et al., 1984) .

- Resolution Strategies :

- Include metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions.

- Standardize solvent choice (e.g., avoid DMSO if it quenches reactive oxygen species) .

Q. What mechanistic insights explain the redox behavior of this compound in electrochemical applications?

- Redox Pathways :

- Two-Electron Reduction : The quinone moiety undergoes reversible reduction to hydroquinone, with potentials shifted by substituent electronegativity (e.g., phenoxy groups lower E₁/₂ by ~0.1 V vs. hydroxyl) .

- Experimental Design : Use cyclic voltammetry in aprotic solvents (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte to minimize proton interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.